2-(3-Allylthioureido)benzoic acid

Description

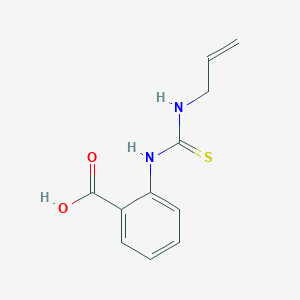

2-(3-Allylthioureido)benzoic acid is a thiourea-functionalized benzoic acid derivative characterized by an allyl-substituted thioureido group attached to the ortho position of the benzoic acid core. Thioureido benzoic acids are typically synthesized via reactions involving anthranilic acid derivatives, isothiocyanates, or carbon disulfide, as demonstrated in related compounds . These compounds are of interest due to their diverse applications in medicinal chemistry and materials science.

Properties

CAS No. |

17073-32-4 |

|---|---|

Molecular Formula |

C11H12N2O2S |

Molecular Weight |

236.29 g/mol |

IUPAC Name |

2-(prop-2-enylcarbamothioylamino)benzoic acid |

InChI |

InChI=1S/C11H12N2O2S/c1-2-7-12-11(16)13-9-6-4-3-5-8(9)10(14)15/h2-6H,1,7H2,(H,14,15)(H2,12,13,16) |

InChI Key |

IIKDPLUKDPUGQB-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=S)NC1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Allylthioureido)benzoic acid typically involves the reaction of benzoic acid derivatives with allylthiourea. One common method includes the following steps:

Preparation of Allylthiourea: Allylthiourea is synthesized by reacting allylamine with thiourea in the presence of a base such as sodium hydroxide.

Formation of this compound: The allylthiourea is then reacted with a benzoic acid derivative under acidic conditions to form the desired product.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, as well as the use of industrial reactors and purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3-Allylthioureido)benzoic acid can undergo various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles such as halides, amines, and alcohols under suitable conditions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Amine derivatives.

Substitution: Substituted benzoic acid derivatives

Scientific Research Applications

2-(3-Allylthioureido)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Allylthioureido)benzoic acid involves its interaction with various molecular targets and pathways. The thioureido group can form hydrogen bonds and interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound’s effects are mediated through its ability to bind to specific enzymes or receptors, altering their function and leading to various biological outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

- Synthetic Efficiency : Yields for analogues range from 61–81%, suggesting that a well-optimized synthesis of the allyl variant could achieve comparable efficiency .

- Reagent Compatibility : The use of carbon disulfide and alkyl halides (e.g., methyl iodide in 4i) highlights versatile routes to modify the thioureido moiety .

Physicochemical Properties

Table: Melting Points and Spectral Data

Key Observations :

- Melting Points : Allylthioureido derivatives are expected to have lower melting points than 3h or 4i due to reduced crystallinity from the flexible allyl group.

- NMR Trends : The NH proton in thioureido compounds resonates near δ 10.7–11.9, while the carboxylic acid carbon appears at δ 167–170. The allyl group’s vinyl protons (~δ 5–6) would distinguish it from aromatic substituents in 3g/3h .

- Elemental Analysis : Close agreement between calculated and found values (e.g., 3g: C 63.8 vs. 64.0) confirms high purity in synthesized analogues .

Biological Activity

2-(3-Allylthioureido)benzoic acid, a compound featuring both thiourea and benzoic acid moieties, has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Biological Activity Overview

The biological activities of this compound are primarily attributed to its structural components. The thiourea group is known for its capacity to interact with various biological targets, while the benzoic acid moiety contributes to its pharmacological properties.

- Antioxidant Activity : Compounds containing thiourea groups often exhibit antioxidant properties. This activity is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Enzyme Inhibition : Studies indicate that derivatives of benzoic acid can inhibit key enzymes involved in metabolic pathways. For instance, the compound may act as an inhibitor of certain proteases, impacting cellular signaling and apoptosis.

- Antimicrobial Properties : Thiourea derivatives have shown promise in exhibiting antimicrobial activity against a range of pathogens, making them potential candidates for developing new antibiotics.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound and related compounds. Below is a summary of notable findings:

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated the antioxidant effect on human fibroblasts | Showed significant reduction in oxidative markers |

| Study 2 | Investigated enzyme inhibition | Identified inhibition of proteasomal activity by 50% at 10 µM concentration |

| Study 3 | Assessed antimicrobial activity against E. coli and S. aureus | Demonstrated effective inhibition at low concentrations (MIC = 5 µg/mL) |

In Silico Studies

In silico modeling has provided insights into the binding affinities of this compound with various biological targets. Molecular docking studies suggest that the compound binds effectively to cathepsins B and L, which are involved in protein degradation pathways .

Potential Therapeutic Applications

- Cancer Treatment : Given its ability to induce apoptosis through enzyme inhibition, there is potential for developing this compound as an anticancer agent.

- Antimicrobial Agents : Its demonstrated efficacy against bacterial strains positions it as a candidate for antibiotic development.

- Neuroprotective Agents : The antioxidant properties may contribute to neuroprotection, suggesting applications in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.